

Confirming the On-Target Activity of Menin-MLL Inhibitors: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the on-target activity of prominent menin-MLL inhibitors, a class of targeted therapies under investigation for acute leukemias with MLL rearrangements or NPM1 mutations. While the initial query specified "MI 14," publicly available research literature extensively documents a series of compounds designated with "MI" prefixes, such as MI-2, MI-463, and MI-503. It is highly probable that "MI 14" was a typographical error, and this guide will therefore focus on the well-characterized menin-MLL inhibitors from this series and their more recently developed alternatives.

The interaction between menin and the mixed-lineage leukemia (MLL) protein is crucial for the leukemogenic activity of MLL fusion proteins. Small molecule inhibitors that disrupt this protein-protein interaction have shown significant promise in preclinical and clinical studies. This guide summarizes key quantitative data, details the experimental protocols used to assess on-target activity, and provides visual representations of the signaling pathway and experimental workflows.

Comparative On-Target Activity of Menin-MLL Inhibitors

The following table summarizes the in vitro and cellular activities of several key menin-MLL inhibitors. The data has been compiled from various published studies to provide a comparative overview.



Compound	Target Binding (Kd)	Biochemical Inhibition (IC50)	Cellular Activity (IC50)	Key Features
MI-2	158 nM (ITC)[1]	446 nM (FP)[1]	~40 μM (Cell Proliferation)	An early tool compound, it established the feasibility of targeting the menin-MLL interaction, but has poor metabolic stability.[2]
MI-2-2	22 nM (ITC)[1]	46 nM (FP)[1]	~5 μM (Cell Proliferation)	A second- generation inhibitor with improved affinity and cellular potency compared to MI- 2.[1]
MI-463	Not Reported	~15 nM (FP)[3]	~1 µM (Cell Proliferation, MLL-rearranged cells)	Orally bioavailable compound that showed efficacy in mouse models of MLL leukemia. [4]
MI-503	94 nM (ITC)[5]	~15 nM (FP)[3]	~1 µM (Cell Proliferation, MLL-rearranged cells)	Similar to MI- 463, it is an orally bioavailable compound effective in preclinical MLL



				leukemia models.[3][4]
MI-1481	Not Reported	3.6 nM (FP)[6]	Not Reported	Showed a significant decrease in the proliferation of murine bone marrow cells with MLL-AF9 fusion.
MI-3454	Not Reported	0.51 nM (FP)[6]	7-27 nM (Cell Proliferation, MLL-rearranged cells)	Demonstrates high inhibitory activity and potent effects in various MLL leukemia cell lines.[6]
BAY-155	75 nM (ITC)[5]	8 nM (TR-FRET) [5]	~0.2 µM (Cell Proliferation, MV4;11 cells)	Showed higher potency in cellular assays compared to MI-503.[5]
VTP50469	Not Reported	Not Reported	More potent than MI-503 in cell growth inhibition.	A potent and specific inhibitor that can eradicate leukemia in patient-derived xenograft (PDX) models.[7]
MIV-6R	Not Reported	56 nM (FP)[8]	~1 µM (Cell Proliferation, MLL-AF9 cells)	A compound designed to closely mimic the natural protein-



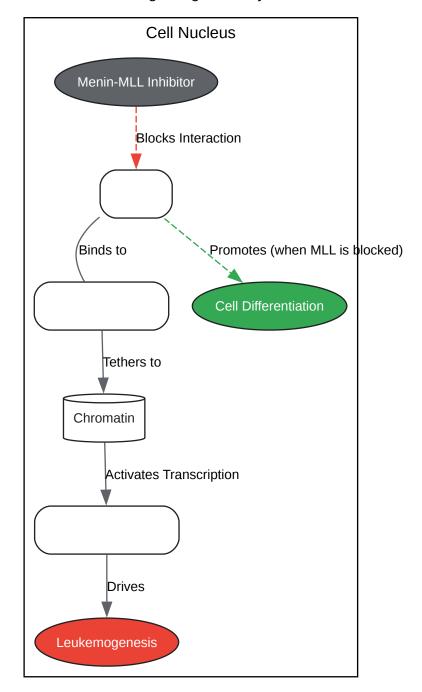


protein interaction.[8]

Signaling Pathway and Mechanism of Action

The menin-MLL interaction is a critical dependency for the oncogenic activity of MLL fusion proteins. Menin acts as a scaffolding protein, linking MLL fusion proteins to chromatin, which in turn leads to the aberrant expression of target genes such as HOXA9 and MEIS1, driving leukemogenesis. Menin-MLL inhibitors are designed to fit into a pocket on the surface of menin that is normally occupied by MLL, thereby disrupting this critical interaction.





Menin-MLL Signaling Pathway and Inhibition



Elochemical Assays Fluorescence Polarization (FP) (Measure IC50) Cellular Assays Co-immunoprecipitation (Co-IP) (Confirm target engagement in cells) In Vivo Studies Patient-Derived Xenograft (PDX) Models (Evaluate efficacy in a relevant disease model)

Workflow for Confirming On-Target Activity

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